molecular formula C19H12Cl2N2OS B3437479 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide

3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide

Cat. No. B3437479
M. Wt: 387.3 g/mol
InChI Key: KSGOZLQFMSNEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide, also known as DCTB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thienylbenzamides and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide involves the binding of the compound to the transmembrane domain of nAChR. This binding has been found to modulate the activity of the receptor by stabilizing the closed state of the receptor channel. This modulation of nAChR activity has been found to have various physiological and pathological effects.
Biochemical and Physiological Effects
3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has been found to have various biochemical and physiological effects. The binding of 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide to nAChR has been found to modulate the activity of the receptor in various physiological and pathological conditions. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has been found to have analgesic and anti-inflammatory effects, and has been used to study the role of nAChR in pain and inflammation. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has also been found to have anti-tumor effects, and has been used to study the role of nAChR in cancer.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has several advantages for lab experiments. It is a potent and selective ligand for nAChR, and its binding to the receptor can be easily measured using various techniques. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide in lab experiments. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has been found to have off-target effects, and its binding to other receptors can lead to unwanted effects. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide can also be toxic at high concentrations, and its effects on cell viability should be carefully monitored.

Future Directions

There are several future directions for research on 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide. One direction is to study the role of nAChR in various physiological and pathological conditions using 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide as a tool. Another direction is to develop new compounds that have improved selectivity and potency for nAChR. These compounds can be used to study the structure and function of nAChR and to develop new therapeutics for various diseases. Finally, the use of 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide in combination with other drugs or therapies can be explored to enhance its therapeutic effects and to minimize its side effects.

Scientific Research Applications

3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has been widely used in scientific research due to its ability to bind to the transmembrane domain of the nicotinic acetylcholine receptor (nAChR). This binding has been found to modulate the activity of nAChR and has been used to study the function of this receptor in various physiological and pathological conditions. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has also been used as a tool to study the structure and function of nAChR.

properties

IUPAC Name

3,4-dichloro-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c1-11-17(12-5-3-2-4-6-12)14(10-22)19(25-11)23-18(24)13-7-8-15(20)16(21)9-13/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGOZLQFMSNEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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